Muscarinic M1 Receptor Affinity: N-Methylation Reduces Affinity by 109-Fold
A direct head-to-head comparison in the same assay demonstrates that methylation of the tetrazole ring in 3-(2H-tetrazol-5-yl)piperidine significantly reduces its binding affinity for the muscarinic M1 receptor. The parent compound shows a Ki of 21 nM, whereas its N-methylated analog, 3-(2-Methyl-2H-tetrazol-5-yl)-piperidine, shows a Ki of 2300 nM. This represents a 109-fold decrease in affinity [1].
| Evidence Dimension | Binding Affinity (Ki) at Muscarinic M1 Receptor |
|---|---|
| Target Compound Data | Ki = 21 nM |
| Comparator Or Baseline | 3-(2-Methyl-2H-tetrazol-5-yl)-piperidine (Ki = 2300 nM) |
| Quantified Difference | 109-fold reduction in affinity for the methylated analog |
| Conditions | In vitro binding affinity assay using [3H]-Pirenzepine on rat brain homogenate. |
Why This Matters
This data is critical for CNS drug discovery programs targeting the M1 receptor, as it demonstrates that the unsubstituted tetrazole is essential for high-affinity binding, and methylation at this position is highly detrimental.
- [1] BindingDB. (n.d.). BindingDB Entry BDBM50038222 for 3-(2-Methyl-2H-tetrazol-5-yl)-piperidine. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50038222 View Source
